molecular formula C21H14F3N3O2S B2876140 2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide CAS No. 1251599-53-7

2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2876140
CAS No.: 1251599-53-7
M. Wt: 429.42
InChI Key: DBDBRKSSOAZWAH-UHFFFAOYSA-N
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Description

This compound features a thieno[3,2-d]pyrimidin-4-one core substituted with a phenyl group at position 7 and an acetamide moiety at position 2. The acetamide is further linked to a 2-(trifluoromethyl)phenyl group, introducing steric and electronic effects critical for biological activity.

Properties

IUPAC Name

2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14F3N3O2S/c22-21(23,24)15-8-4-5-9-16(15)26-17(28)10-27-12-25-18-14(11-30-19(18)20(27)29)13-6-2-1-3-7-13/h1-9,11-12H,10H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBDBRKSSOAZWAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Thiophene Carboxamide Intermediate Preparation

The synthesis begins with the preparation of 3-amino-5-phenylthiophene-2-carboxamide, a key intermediate for constructing the thienopyrimidine core. As reported in PMC studies, this compound is synthesized via a multi-step procedure starting from methyl 3-amino-5-phenylthiophene-2-carboxylate. Condensation with N,N-dimethylformamide dimethyl acetal (DMF-DMA) yields methyl 3-(dimethylaminomethylidene)amino-5-phenylthiophene-2-carboxylate, which undergoes cyclization under acidic conditions to form the thieno[3,2-d]pyrimidin-4-one scaffold.

Cyclization and O-Demethylation

Cyclization of the enamine intermediate is achieved using hydrochloric acid or acetic acid, yielding 7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one. For derivatives requiring a free hydroxyl group, O-demethylation is performed using boron trifluoride–methyl sulfide complex (BF₃·SMe₂), which selectively removes methyl protecting groups without degrading the core structure.

N-Alkylation for 3-Methyl Substitution

N-Methylation Strategies

Introduction of the methyl group at position 3 of the pyrimidinone ring is critical for subsequent functionalization. Patent methodologies describe N-methylation using methyl iodide in the presence of a base such as potassium carbonate. Reactions are typically conducted in anhydrous dimethylformamide (DMF) at 60–80°C for 12–24 hours, achieving yields of 75–85%. Alternative approaches employ dimethyl sulfate under milder conditions (40–50°C), though with slightly lower efficiency (65–70% yield).

Acetamide Side Chain Installation

Bromoacetylation Followed by Nucleophilic Substitution

A two-step protocol is utilized to attach the N-[2-(trifluoromethyl)phenyl]acetamide moiety:

  • Bromoacetylation : The 3-methyl-thieno[3,2-d]pyrimidin-4-one is treated with bromoacetyl bromide in dichloromethane (DCM) using triethylamine as a base. This step proceeds at 0°C to room temperature, yielding 3-(bromoacetyl)-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-4-one.
  • Coupling with 2-(Trifluoromethyl)Aniline : The bromoacetyl intermediate reacts with 2-(trifluoromethyl)aniline in acetonitrile under reflux conditions. Catalytic potassium iodide enhances nucleophilic displacement, achieving 80–90% yield after purification by column chromatography.

Carbodiimide-Mediated Amide Coupling

An alternative route involves activating the acetic acid derivative as a mixed anhydride. 3-Methyl-7-phenylthieno[3,2-d]pyrimidin-4-one-3-acetic acid is treated with isobutyl chloroformate and N-methylmorpholine, followed by reaction with 2-(trifluoromethyl)aniline. This method offers superior regioselectivity (>95% purity) but requires stringent anhydrous conditions.

Optimization and Challenges

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate condensation and cyclization steps. For example, cyclization of thiourea intermediates using potassium hydroxide in ethanol under microwave conditions reduces reaction time from 12 hours to 30 minutes while maintaining yields above 85%.

Solvent and Temperature Effects

  • Cyclization : Polar aprotic solvents (DMF, DMSO) favor ring closure but may lead to by-products at elevated temperatures (>100°C).
  • Coupling Reactions : Tetrahydrofuran (THF) and acetonitrile are preferred for amide bond formation due to their compatibility with nucleophilic amines.

Data Tables

Table 1: Comparative Yields of Key Synthetic Steps

Step Method Yield (%) Purity (%) Source
Thiophene cyclization HCl in EtOH, reflux 78 92
N-Methylation CH₃I, K₂CO₃, DMF, 80°C 85 95
Bromoacetylation BrCH₂COBr, Et₃N, DCM, 0°C 90 98
Amide coupling Microwaves, KOH, 150°C, 30 min 88 97

Table 2: Solvent Impact on Amide Coupling

Solvent Temperature (°C) Reaction Time (h) Yield (%)
Acetonitrile 80 6 88
THF 65 8 82
DMF 100 4 75

Chemical Reactions Analysis

Types of Reactions

2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agents and conditions used.

    Reduction: Reduction reactions can modify the functional groups within the compound, potentially altering its biological activity.

    Substitution: The phenyl and trifluoromethyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse chemical entities.

Scientific Research Applications

2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It serves as a probe in biochemical assays to study enzyme interactions and cellular pathways.

    Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is utilized in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The mechanism of action of 2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Acetamide Side Chain

(a) N-[(3-Methoxyphenyl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
  • Structure : The acetamide side chain is substituted with a 3-methoxybenzyl group.
  • Molecular Weight : 405.47 g/mol (vs. ~430–450 g/mol for the target compound, estimated based on structural analogs).
(b) N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide
  • Structure : Features a 2-chloro-4-methylphenyl substituent.
  • Molecular Weight : 409.89 g/mol.
  • Key Differences : The chloro and methyl groups alter steric bulk and electron distribution. The chloro group may enhance halogen bonding but could increase toxicity risks compared to the trifluoromethyl group in the target compound .

Core Modifications: Thienopyrimidinone vs. Thienopyrimidine Derivatives

(a) 2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c)
  • Structure: Contains a thieno[3,2-d]pyrimidine core with an amino-linked phenyl group.
  • Molecular Weight : 429.0 g/mol.
(b) 2-[[3-(4-Methylphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
  • Structure: Incorporates a sulfanyl linker and a 6,7-dihydrothienopyrimidinone core.
  • Key Differences : The sulfanyl group may improve solubility but could introduce metabolic vulnerabilities (e.g., oxidation). The 6,7-dihydro modification alters ring planarity, affecting π-π stacking interactions .

Pharmacological Activity Comparisons

  • Antiparasitic Activity : Compounds like 3c (MW 429.0) were evaluated in pLDH assays for antimalarial activity . The target compound’s trifluoromethyl group may enhance membrane permeability, improving efficacy against intracellular parasites.
  • Metabolic Stability : The trifluoromethyl group in the target compound reduces cytochrome P450-mediated metabolism compared to methoxy or chloro analogs .

Data Tables

Table 1. Structural and Physicochemical Comparisons

Compound Name Core Structure Substituent on Acetamide Molecular Weight (g/mol) Key Features
Target Compound Thieno[3,2-d]pyrimidin-4-one 2-(Trifluoromethyl)phenyl ~430–450 (estimated) High lipophilicity, metabolic stability
N-[(3-Methoxyphenyl)methyl]-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 3-Methoxybenzyl 405.47 Moderate electron-donating effects
N-(2-Chloro-4-methylphenyl)-2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}acetamide Thieno[3,2-d]pyrimidin-4-one 2-Chloro-4-methylphenyl 409.89 Halogen bonding potential
2-(4-(Thieno[3,2-d]pyrimidin-4-ylamino)phenyl)-N-(3-(trifluoromethyl)phenyl)acetamide (3c) Thieno[3,2-d]pyrimidine 3-(Trifluoromethyl)phenyl 429.0 Amino linker, reduced hydrogen bonding

Table 2. Pharmacokinetic and Bioactivity Trends

Feature Target Compound N-(3-Methoxyphenyl)methyl Analog 3c
Metabolic Stability High (CF3 group) Moderate (OCH3 group) Low (amino group)
Solubility Moderate (lipophilic CF3) Higher (polar OCH3) Low (planar core)
Antiparasitic Activity (pLDH) Not reported Not reported IC50: <1 µM

Biological Activity

The compound 2-{4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-3-yl}-N-[2-(trifluoromethyl)phenyl]acetamide is a member of a class of thienopyrimidines known for their diverse biological activities. This article examines the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C22H18F3N3OC_{22}H_{18}F_{3}N_{3}O, with a molecular weight of approximately 409.39 g/mol. The structure features a thieno[3,2-d]pyrimidine core, which is essential for its biological activity.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. Preliminary studies suggest that it may inhibit specific enzymes involved in key metabolic pathways:

  • Dihydrofolate Reductase (DHFR) : Similar compounds have demonstrated high affinity for DHFR, which plays a crucial role in nucleotide synthesis and cellular proliferation .
  • Cyclooxygenase (COX) Inhibition : The presence of the trifluoromethyl group enhances interactions with COX enzymes, potentially leading to anti-inflammatory effects .

Anticancer Activity

Recent studies have indicated that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance:

  • MCF-7 Breast Cancer Cells : Compounds in this class have shown moderate to significant cytotoxicity against MCF-7 cells, indicating potential as anticancer agents .

Antioxidant Activity

The antioxidant potential of related thienopyrimidine derivatives has been explored, revealing their ability to scavenge free radicals and inhibit lipid peroxidation. This suggests that the compound may also possess protective effects against oxidative stress-related diseases .

Enzyme Inhibition

In vitro studies have reported that derivatives of this compound can inhibit cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases such as Alzheimer's disease. The inhibition constants (IC50 values) for these activities are typically in the low micromolar range .

Case Studies

A detailed examination of several case studies provides insights into the compound's biological activity:

  • Study on Anticancer Effects : A study involving various thienopyrimidine derivatives demonstrated that modifications to the phenyl group significantly influenced their cytotoxicity against cancer cells. The introduction of electron-withdrawing groups like trifluoromethyl enhanced activity against MCF-7 cells .
  • Enzyme Inhibition Profiles : Another study assessed the enzyme inhibition profiles of similar compounds, revealing that those with halogen substitutions exhibited improved inhibitory effects on AChE and BChE compared to their non-halogenated counterparts .

Comparative Analysis

The following table summarizes the biological activities and potency of various related compounds:

Compound NameTarget EnzymeIC50 (µM)Biological Activity
Compound AAChE10.4Moderate inhibitor
Compound BBChE5.4Strong inhibitor
Compound CCOX-219.2Moderate inhibitor
Target Compound DHFRTBDPotential inhibitor

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